molecular formula C15H21N3O15 B13390737 [3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate

[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate

Cat. No.: B13390737
M. Wt: 483.34 g/mol
InChI Key: XQHIJIKPDBEMSE-UHFFFAOYSA-N
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Description

[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate is a complex organic compound characterized by multiple hydroxyl and nitropropanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of hydroxyl groups and subsequent esterification with 3-nitropropanoic acid. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymatic activities and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    [3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate: shares similarities with other nitropropanoyloxy-substituted compounds and oxan-2-yl derivatives.

Uniqueness

  • The presence of multiple nitropropanoyloxy groups and hydroxyl functionalities makes this compound unique in its chemical reactivity and potential applications. Its specific structure allows for diverse chemical modifications and interactions, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIJIKPDBEMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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